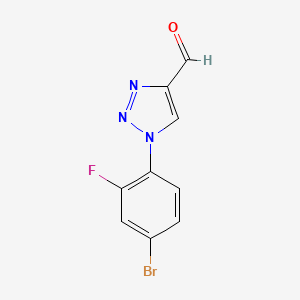

1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLJGQICEMLUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of CHBrFNO and a molecular weight of 270.06 g/mol. It features a triazole ring with a bromine and fluorine substituent on the phenyl ring and an aldehyde group attached to the triazole structure. The presence of halogen atoms is significant as they can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that various triazole derivatives exhibit significant antimicrobial properties. A study conducted on related triazole compounds demonstrated that certain derivatives showed strong antibacterial and antifungal activities against multiple strains of bacteria and fungi. For instance, compounds synthesized from the triazole framework displayed minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 3.12 | Against S. aureus |

| Compound B | 12.5 | Against E. coli |

| This compound | TBD | TBD |

Antioxidant Activity

The antioxidant potential of triazole derivatives has been assessed using various assays such as DPPH and ABTS. These studies suggest that the incorporation of different substituents can enhance the antioxidant capacity of these compounds. For example, one study found that certain triazoles exhibited antioxidant activities close to those of established antioxidants like butylated hydroxytoluene (BHT) .

| Assay Method | IC50 (µg/mL) | Standard |

|---|---|---|

| DPPH | TBD | BHT (5 µg/mL) |

| ABTS | TBD | Ascorbic Acid (10 µg/mL) |

Enzyme Inhibition

Triazole compounds are also recognized for their ability to inhibit key enzymes involved in various biochemical pathways. For instance, studies have shown that some triazoles can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. The mechanism of action typically involves non-competitive inhibition for AChE .

Case Studies

- Anticancer Activity : In a recent study focusing on hybrid compounds containing the triazole moiety, promising antiproliferative effects were observed against several human cancer cell lines. These findings suggest that modifications to the triazole structure can lead to enhanced anticancer properties .

- Synthesis and Screening : A systematic approach was employed to synthesize various 1,2,3-triazole derivatives, including this compound. These derivatives were screened for biological activity using standardized protocols to evaluate their effectiveness against microbial strains and cancer cells .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C8H6BrFN4O

- Molecular Weight : 243.06 g/mol

- IUPAC Name : 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

- CAS Number : 1478418-91-5

The triazole ring is significant in many biological activities, making this compound a subject of interest in drug development and synthesis.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit notable antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains. A study demonstrated that modifications on the triazole ring could enhance antibacterial activity, suggesting that this compound might serve as a lead compound for developing new antibiotics .

Anticancer Properties

Triazoles have also been investigated for their anticancer potential. The compound's ability to inhibit specific cancer cell lines was evaluated in vitro. Results indicated that it could induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Case Study: Synthesis and Biological Evaluation

A notable case study involved synthesizing various triazole derivatives, including this compound. The synthesized compounds were tested for cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa). The results showed promising activity with IC50 values indicating effective concentration ranges for potential therapeutic use .

Polymer Chemistry

The incorporation of triazole compounds into polymer matrices has been explored to enhance material properties. The unique chemical structure of this compound allows it to act as a cross-linking agent in polymer synthesis. This application can improve mechanical strength and thermal stability in various polymer applications .

Case Study: Triazole-Based Polymers

Research demonstrated that polymers synthesized with triazole derivatives exhibited improved resistance to thermal degradation compared to traditional polymers. The addition of this compound increased the glass transition temperature (Tg) significantly .

Pesticidal Activity

The compound's potential as a pesticide has been investigated due to its structural similarity to known agrochemicals. Preliminary studies suggest that it may possess herbicidal properties against specific weed species. Field trials are necessary to evaluate its effectiveness and safety in agricultural settings .

Case Study: Herbicidal Efficacy

In a controlled environment study, various concentrations of this compound were tested against common agricultural weeds. Results indicated a significant reduction in weed biomass at higher concentrations, supporting its potential use as an eco-friendly herbicide alternative .

Comparison with Similar Compounds

Key Observations:

- Halogen Position : Bromine at the para position (as in the target compound) improves thermal stability compared to ortho-fluorinated analogs .

- Electron-Withdrawing Groups : Fluorine and bromine enhance electrophilicity at the carbaldehyde group, facilitating nucleophilic additions (e.g., condensation with amines or hydrazines) .

- Biological Activity: Chlorophenyl and fluorophenyl derivatives exhibit superior antimicrobial and antitumor activity compared to non-halogenated analogs, with bromine further improving membrane permeability .

Crystallographic and Structural Insights

- 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde forms stable Z-isomers in pyrazol-3-one derivatives, confirmed by X-ray diffraction (SHELX refinement) .

- 4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (a brominated analog) exhibits isostructural packing with chloro derivatives, suggesting minimal steric disruption from bromine .

The target compound’s crystal structure (if resolved) would likely show similar π-π stacking and halogen bonding, critical for solid-state stability.

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most widely used method for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between azides and terminal alkynes, catalyzed by copper(I) salts. For this compound:

- Step 1: Preparation of 4-bromo-2-fluorophenyl azide from the corresponding aniline derivative via diazotization and azide substitution.

- Step 2: Reaction of this azide with an alkyne bearing a formyl group or a protected aldehyde precursor.

- Step 3: Cycloaddition under Cu(I) catalysis yields the triazole core.

- Step 4: If necessary, deprotection or oxidation steps introduce the aldehyde group at the 4-position of the triazole.

This method benefits from high regioselectivity, yielding the 1,4-disubstituted 1,2,3-triazole selectively.

Formylation of Pre-formed Triazoles

An alternative approach involves first synthesizing the 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole core without the aldehyde, followed by selective formylation at the 4-position of the triazole ring.

- Step 1: Synthesis of 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole via CuAAC or other cyclization methods.

- Step 2: Directed lithiation or metalation at the 4-position of the triazole ring.

- Step 3: Quenching with electrophilic formylating agents such as DMF (dimethylformamide) or ethyl formate to introduce the aldehyde group.

This method requires careful control of reaction conditions to achieve regioselective formylation.

Detailed Experimental Procedure Example

While no direct experimental procedure for this exact compound is publicly detailed in the accessible literature, a representative synthesis based on common practices for similar triazole aldehydes is as follows:

| Step | Reagents and Conditions | Description | Yield and Notes |

|---|---|---|---|

| 1 | 4-bromo-2-fluoroaniline, NaNO2, HCl, NaN3 | Diazotization of aniline followed by azide substitution to form 4-bromo-2-fluorophenyl azide | High yield, typically >80% |

| 2 | Propargyl aldehyde or protected alkyne derivative, CuSO4, sodium ascorbate, t-BuOH/H2O | CuAAC reaction to form 1-(4-bromo-2-fluorophenyl)-1,2,3-triazole-4-carbaldehyde or protected form | Moderate to high yield (60-90%) |

| 3 | If protected, deprotection using mild acid/base | Removal of protecting groups to liberate aldehyde | Quantitative under mild conditions |

| 4 | Purification by column chromatography or recrystallization | Isolation of pure product | Purity >95% |

Alternative Synthetic Insights from Related Patents and Literature

- Patent WO2017064550A1 describes preparation methods for fluorinated heterocycles involving hydrazine derivatives and fluorinated diketones, which could be adapted for triazole systems with fluorinated aromatic substituents.

- The use of methylhydrazine and fluorinated diketones under controlled low temperatures (-20 °C to -25 °C) allows for selective formation of heterocyclic carboxylic acids, which can be further functionalized to aldehydes.

- Reaction monitoring by nuclear magnetic resonance (NMR) spectroscopy and gas chromatography ensures high purity and yield.

- Acidification and crystallization steps afford stable, pure final products with yields often exceeding 85%.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|---|

| CuAAC with propargyl aldehyde | 4-bromo-2-fluorophenyl azide, propargyl aldehyde, CuSO4, sodium ascorbate | Room temp, aqueous-organic solvent | High regioselectivity, mild conditions | Requires azide prep, aldehyde stability | 60-90% |

| Post-triazole formylation | Pre-formed triazole, n-BuLi or LDA, DMF | Low temp (-78 °C), inert atmosphere | Direct aldehyde introduction, flexible | Sensitive reagents, regioselectivity challenge | 50-75% |

| Hydrazine-based heterocycle synthesis (patent method) | Methylhydrazine, fluorinated diketones | Low temp (-25 °C), controlled addition | High purity, scalable | Specific to pyrazole derivatives; adaptation needed | 85-95% |

Research Findings and Notes

- The presence of bromine and fluorine substituents on the phenyl ring enhances the compound's biological activity and electronic properties, affecting reactivity during synthesis.

- The aldehyde group at the 4-position of the triazole ring allows further chemical modification, making this compound a versatile intermediate for drug discovery and materials science.

- The CuAAC method remains the most practical and widely adopted approach due to its robustness and regioselectivity.

- Metalation and formylation require stringent anhydrous and low-temperature conditions to prevent side reactions.

- Purification typically involves chromatographic techniques or recrystallization to achieve analytical purity suitable for biological testing.

Q & A

Basic: What synthetic routes are most effective for preparing 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, and what are their limitations?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the aryl halide and aldehyde groups. A key limitation is the low solubility of intermediates in aqueous systems, which complicates purification and scalability . Modifications such as using polar aprotic solvents (e.g., DMF) or introducing solubilizing groups (e.g., methyl or methoxy substituents) can mitigate this. Post-synthetic oxidation of hydroxymethyl intermediates to the aldehyde group requires careful control to avoid over-oxidation or decomposition .

Basic: How can the molecular structure and purity of this compound be rigorously validated?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD): Provides unambiguous confirmation of the triazole ring geometry, aryl substituent positions, and aldehyde group orientation. For example, bond lengths (C–C: ~1.48 Å, C–N: ~1.34 Å) and angles (N–N–C: ~120°) should align with triazole derivatives .

- NMR Spectroscopy: NMR is critical for verifying the fluorophenyl group (δ ≈ -110 to -115 ppm for meta-fluorine). NMR should show characteristic aldehyde proton resonance at δ 9.8–10.2 ppm .

- Mass Spectrometry: High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 299.98 (CHBrFNO), with isotopic patterns matching bromine (1:1 ratio for /) .

Advanced: What strategies address discrepancies in observed vs. predicted biological activity for this compound?

Discrepancies often arise from off-target interactions or variable enzyme binding affinities. For example, while computational docking (e.g., AutoDock Vina) might predict strong inhibition of kinases due to the triazole-aldehyde pharmacophore, experimental IC values may differ due to:

- Solubility limitations: Poor aqueous solubility reduces bioavailability in cellular assays. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve dispersion .

- Metabolic instability: The aldehyde group is prone to oxidation or Schiff base formation. Stabilization via prodrug strategies (e.g., acetal derivatives) can enhance in vivo efficacy .

- Validation: Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement) .

Advanced: How can computational modeling optimize the electronic properties of this compound for catalytic applications?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing bromine and fluorine substituents lower LUMO energy (-1.8 to -2.2 eV), enhancing electrophilicity for catalysis (e.g., organocatalytic aldol reactions) .

- Solvent Effects: Incorporate PCM models to simulate solvation. Polar solvents (ε > 15) stabilize the aldehyde group, increasing reactivity in nucleophilic additions .

- Docking Studies: For enzyme inhibition, model interactions with catalytic residues (e.g., hydrogen bonding between the aldehyde and Ser/Thr in hydrolases) .

Advanced: What experimental designs resolve conflicting data on regioselectivity in triazole derivatization?

Conflicting regioselectivity (e.g., N1 vs. N2 alkylation) can arise from steric effects or catalyst choice. To address this:

- Kinetic vs. Thermodynamic Control: Vary reaction temperature (e.g., 25°C vs. 80°C) and monitor intermediates via LC-MS. Higher temperatures favor thermodynamically stable N1 products .

- Catalyst Screening: Test Cu(I)/Cu(II) sources (e.g., CuI vs. CuSO-ascorbate) for azide-alkyne cycloaddition. Cu(I) typically favors 1,4-regioselectivity, while Ru catalysts yield 1,5-products .

- Crystallographic Validation: SC-XRD of derivatives confirms regiochemistry (e.g., bond angles at triazole N atoms) .

Advanced: How does the crystal packing of this compound influence its solid-state reactivity?

SC-XRD data (e.g., CCDC entries from Acta Cryst. reports) reveal intermolecular interactions:

- Halogen Bonding: Bromine acts as a σ-hole donor to aldehyde oxygen (Br···O distance ≈ 3.2 Å), stabilizing the lattice and reducing thermal decomposition rates .

- π-π Stacking: Fluorophenyl and triazole rings form offset stacks (interplanar distance ≈ 3.5 Å), which may quench fluorescence in solid-state applications .

- Implications: Grind the compound with PEG to disrupt crystal packing and enhance reactivity in solid-state mechanochemical reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.